REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].C([O:10][CH2:11][CH2:12][Si:13]([Si:22]([CH3:25])([CH3:24])[CH3:23])([Si:18]([CH3:21])([CH3:20])[CH3:19])[Si:14]([CH3:17])([CH3:16])[CH3:15])(=O)C.O.[OH-].[Na+]>O1CCCC1>[CH3:17][Si:14]([Si:13]([Si:22]([CH3:25])([CH3:24])[CH3:23])([Si:18]([CH3:21])([CH3:20])[CH3:19])[CH2:12][CH2:11][OH:10])([CH3:15])[CH3:16] |f:0.1.2.3.4.5,8.9|
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
2-[tris(trimethylsilyl)silyl]ethyl acetate
|
Quantity
|
33.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC[Si]([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C
|
Name
|
|
Quantity
|
3.8 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
3.8 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
11.4 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for one hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were successively added to the solution in the described order
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered off
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the tetrahydrofuran solution was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C)(C)[Si](CCO)([Si](C)(C)C)[Si](C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |